1-(2,5-Disulfophenyl)-3-methyl-5-pyrazolone

Description

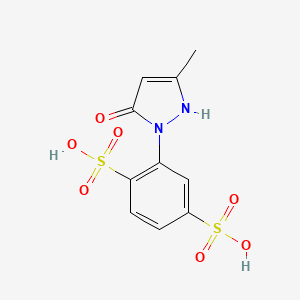

1-(2,5-Disulfophenyl)-3-methyl-5-pyrazolone is a pyrazolone derivative characterized by two sulfonic acid groups at the 2- and 5-positions of the phenyl ring. This compound is notable for its applications in dye synthesis, antimicrobial activity, and biochemical derivatization. Pyrazolones, in general, are five-membered heterocyclic compounds with a ketone group, and their bioactivity and physicochemical properties are highly dependent on substituents. Below, we compare this compound with structurally similar analogs to highlight key differences in synthesis, properties, and applications.

Properties

Molecular Formula |

C10H10N2O7S2 |

|---|---|

Molecular Weight |

334.3 g/mol |

IUPAC Name |

2-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzene-1,4-disulfonic acid |

InChI |

InChI=1S/C10H10N2O7S2/c1-6-4-10(13)12(11-6)8-5-7(20(14,15)16)2-3-9(8)21(17,18)19/h2-5,11H,1H3,(H,14,15,16)(H,17,18,19) |

InChI Key |

FCRZPGGYAOIHDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,5-Disulfophenyl)-3-methyl-5-pyrazolone can be achieved through various synthetic routes. One common method involves the reaction of 2,5-disulfophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazolone ring . The reaction typically requires refluxing the reactants in a suitable solvent such as ethanol or acetic acid. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or varying the temperature and pressure.

Chemical Reactions Analysis

1-(2,5-Disulfophenyl)-3-methyl-5-pyrazolone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazolone derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or water. Major products formed from these reactions include sulfonic acid derivatives, reduced pyrazolones, and substituted pyrazolones.

Scientific Research Applications

1-(2,5-Disulfophenyl)-3-methyl-5-pyrazolone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: It is studied for its potential use in treating various diseases due to its pharmacological activities.

Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Disulfophenyl)-3-methyl-5-pyrazolone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s disulfophenyl group distinguishes it from other pyrazolones. Key analogs include:

Structural Insights :

- Sulfonic Acid Groups: The disulfophenyl derivative exhibits superior water solubility compared to monosulfonated analogs, making it ideal for aqueous-phase applications like dyeing .

- Chlorine Substituents : Chlorinated analogs (e.g., DCSPMP) show enhanced thermal stability (melting point >300°C ) and are preferred in high-temperature dye synthesis.

- Sulfonamide Group : The 4-sulfoamidophenyl analog demonstrates the highest antifungal activity (MIC: 1.0–5.0 mg/mL) due to improved membrane permeability .

Antimicrobial Activity

Comparative studies against Alternaria solani and Macrophomina phaseolina reveal:

QSAR Findings :

Mechanistic Insight :

Physical and Spectroscopic Properties

DFT Analysis :

- Tautomerism studies show the keto form dominates in 3-methyl-5-pyrazolones, stabilizing the structure for reactions .

Biological Activity

1-(2,5-Disulfophenyl)-3-methyl-5-pyrazolone is a compound belonging to the pyrazolone class, which has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and various biological evaluations of this compound, focusing on its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of hydrazine derivatives with β-keto esters. The process can be optimized using ultrasound or other green chemistry methods to enhance yield and purity. Characterization methods include spectroscopic techniques such as NMR and IR spectroscopy, which confirm the structure and functional groups present in the compound.

Biological Activity Overview

The biological activities of this compound are diverse, with studies highlighting its potential as an antioxidant , antimicrobial , and anticancer agent. Below is a summary of key findings from various studies:

Antioxidant Activity

Research indicates that pyrazolone derivatives exhibit significant antioxidant properties. For instance, compounds derived from 3-methyl-5-pyrazolone have been shown to scavenge free radicals effectively, contributing to their protective effects against oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of bacterial and fungal strains. In vitro studies have shown that this compound exhibits moderate antibacterial activity comparable to standard antibiotics like ciprofloxacin. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) | Comparison with Standard |

|---|---|---|

| Escherichia coli | 32 | Ciprofloxacin: 16 |

| Staphylococcus aureus | 16 | Ciprofloxacin: 8 |

| Candida albicans | 64 | Ciclopirox: 32 |

Anticancer Activity

The anticancer potential of pyrazolone derivatives has been explored extensively. Studies have reported that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including human renal cell carcinoma (ACHN) and pancreatic adenocarcinoma (Panc-1). The IC50 values for these compounds indicate promising activity:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| ACHN | 15 | Doxorubicin: 10 |

| Panc-1 | 20 | Gemcitabine: 25 |

| HCT-116 | 12 | Cisplatin: 8 |

Case Studies

Several case studies provide insights into the therapeutic applications of this compound:

- Antioxidant Effects in Neuroprotection : A study demonstrated that this compound could protect neuronal cells from oxidative damage in models of neurodegeneration, suggesting its potential use in treating conditions like Alzheimer's disease.

- Inhibition of Tumor Growth : In vivo studies showed that administration of pyrazolone derivatives led to a significant reduction in tumor size in mouse models of colon cancer, indicating its potential as an adjunct therapy in cancer treatment.

- Antimicrobial Efficacy : Clinical isolates treated with this compound showed reduced growth rates, supporting its application in developing new antimicrobial agents against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.